molecular formula C19H22BFO3 B2691224 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- CAS No. 1648930-12-4

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-

Cat. No.: B2691224
CAS No.: 1648930-12-4
M. Wt: 328.19
InChI Key: FXURVMGDDYIRGC-UHFFFAOYSA-N
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Description

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- is a boron-containing compound that belongs to the class of boronate esters. These compounds are characterized by a five-membered ring structure that includes boron, oxygen, and carbon atoms. The presence of the fluorophenoxy group and the tetramethyl substituents makes this compound particularly interesting for various chemical applications.

Mechanism of Action

Target of Action

It is known that similar organoboron compounds are often used in suzuki-miyaura cross-coupling reactions . These reactions involve the formation of carbon-carbon bonds, which are fundamental in organic synthesis .

Mode of Action

The compound 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, as an organoboron compound, likely participates in Suzuki-Miyaura cross-coupling reactions . In these reactions, the organoboron compound acts as a nucleophile, transferring an organic group from boron to a transition metal such as palladium . This process is known as transmetalation .

Biochemical Pathways

It is known that organoboron compounds, in general, are involved in the formation of carbon-carbon bonds via suzuki-miyaura cross-coupling reactions . These reactions are fundamental in organic synthesis and are widely used in the synthesis of various organic compounds .

Result of Action

As an organoboron compound, it likely participates in suzuki-miyaura cross-coupling reactions, leading to the formation of carbon-carbon bonds . These reactions are fundamental in organic synthesis and can result in the formation of various organic compounds .

Action Environment

The action, efficacy, and stability of 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a catalyst . Furthermore, the stability of organoboron compounds can be influenced by factors such as temperature, light, and the presence of moisture .

Preparation Methods

The synthesis of 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- typically involves the reaction of boronic acids or boronate esters with appropriate phenyl derivatives. One common method is the hydroboration of alkenes or alkynes, followed by oxidation to yield the desired boronate ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- has several scientific research applications:

Comparison with Similar Compounds

Similar compounds to 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- include other boronate esters such as:

These compounds share similar structural features but differ in their substituents, which can influence their reactivity and applications. The unique fluorophenoxy group in 1,3,2-Dioxaborolane, 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl- provides distinct chemical properties, making it particularly useful in specific reactions and applications.

Biological Activity

1,3,2-Dioxaborolane, specifically 2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-, is a boron-containing compound that has garnered attention for its potential biological applications. This compound belongs to the class of boronate esters and is characterized by a five-membered ring structure containing boron and oxygen. The unique fluorophenoxy group and tetramethyl substituents contribute to its distinct chemical properties, making it a subject of interest in both synthetic chemistry and biological research.

  • Molecular Formula: C19H22BFO3
  • Molecular Weight: 328.19 g/mol
  • CAS Number: 1648930-12-4

1,3,2-Dioxaborolane compounds are known to participate in various chemical reactions, notably the Suzuki-Miyaura cross-coupling reaction. This reaction is crucial for forming carbon-carbon bonds in organic synthesis. The mechanism involves the activation of the boron atom to facilitate nucleophilic attack by an organohalide or other electrophiles .

Biological Applications

The biological activity of this compound extends beyond synthetic applications into therapeutic areas:

  • Boron Neutron Capture Therapy (BNCT):
    • The boron atom in the compound is suitable for BNCT, a targeted cancer treatment that exploits the capture of thermal neutrons by boron-10 isotopes.
    • Upon neutron capture, boron undergoes a nuclear reaction that produces high-energy alpha particles and lithium nuclei, which can destroy nearby cancer cells while sparing healthy tissue.
  • Drug Design:
    • The compound's structure allows for modifications that can enhance its pharmacological properties. Research indicates potential applications in developing boron-containing pharmaceuticals aimed at various diseases .

Research Findings

Recent studies have highlighted several findings regarding the biological activity of 1,3,2-Dioxaborolane:

  • Inhibition Studies:
    • Compounds similar to this dioxaborolane have shown inhibitory effects on nitric oxide synthases (NOS), which are implicated in various pathophysiological conditions including inflammation and cancer .
  • Synthesis and Evaluation:
    • A study demonstrated successful synthesis routes for aryloxy phenols derived from similar structures, indicating potential pathways for creating derivatives with enhanced biological activity .

Case Studies

A notable case study involved the synthesis of m-aryloxy phenols through demethylation reactions. The resulting compounds were evaluated for their ability to inhibit different NOS isozymes (rat nNOSs, bovine eNOSs, murine iNOSs), showcasing the relevance of structural modifications in enhancing biological efficacy .

Comparative Analysis

To better understand the biological activity of 1,3,2-Dioxaborolane compared to similar compounds, a table summarizing key features is provided below:

Compound NameStructureBiological ActivityApplications
1,3,2-DioxaborolaneStructurePotential BNCT and drug designCancer therapy
Other Boronate EstersVariesInhibitory effects on NOSOrganic synthesis

Properties

IUPAC Name

2-[3-[(3-fluorophenoxy)methyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BFO3/c1-18(2)19(3,4)24-20(23-18)15-8-5-7-14(11-15)13-22-17-10-6-9-16(21)12-17/h5-12H,13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXURVMGDDYIRGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)COC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BFO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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